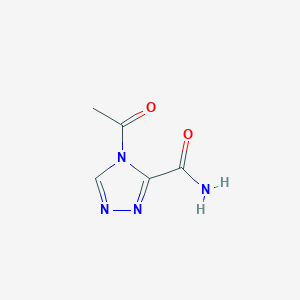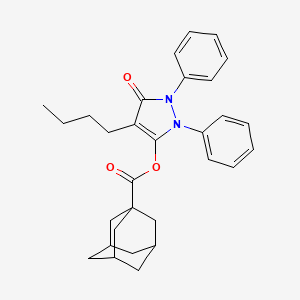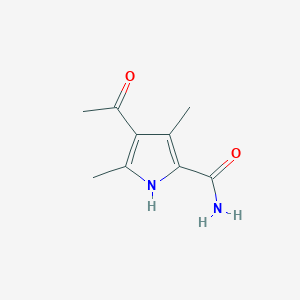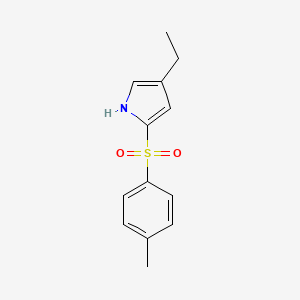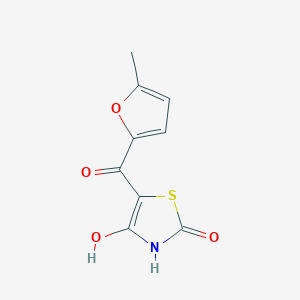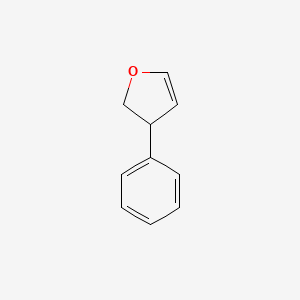
3-Phenyl-2,3-dihydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-2,3-dihydrofuran is an organic compound belonging to the class of dihydrofurans. This compound features a furan ring that is partially saturated, with a phenyl group attached to the second carbon atom. Dihydrofurans are known for their biological and pharmacological activities, making them significant in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2,3-dihydrofuran can be achieved through several methods. One common approach involves the palladium-catalyzed Heck arylation of 2,3-dihydrofuran with aryl iodides. This reaction typically employs chiral ionic liquids containing L-prolinate and L-lactate anions, resulting in high enantioselectivity . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound often involves the use of scalable catalytic processes. The use of solid nano-catalysts, such as SiO2 nanoparticles, has been reported for the diastereoselective synthesis of trans-2,3-dihydrofuran derivatives . These methods are environmentally favorable, as they do not require organic solvents and have high yields with low catalyst loading.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-2,3-dihydrofuran undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the compound into fully saturated tetrahydrofuran derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of phenyl-substituted furan derivatives.
Reduction: Formation of phenyl-substituted tetrahydrofuran derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
3-Phenyl-2,3-dihydrofuran has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Phenyl-2,3-dihydrofuran involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrofuran: A simpler analog without the phenyl group.
2-Phenylfuran: A fully unsaturated analog with a phenyl group attached to the furan ring.
Tetrahydrofuran: A fully saturated analog without the phenyl group.
Uniqueness
3-Phenyl-2,3-dihydrofuran is unique due to its partially saturated furan ring and the presence of a phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
56718-06-0 |
|---|---|
Formule moléculaire |
C10H10O |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
3-phenyl-2,3-dihydrofuran |
InChI |
InChI=1S/C10H10O/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-7,10H,8H2 |
Clé InChI |
LKNXCDZIIQHKHB-UHFFFAOYSA-N |
SMILES canonique |
C1C(C=CO1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


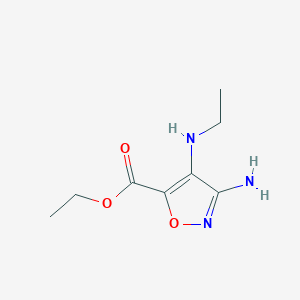
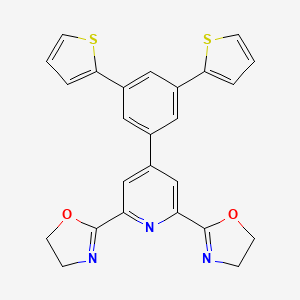
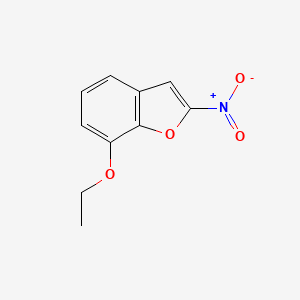
![2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12889836.png)
![2-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B12889838.png)
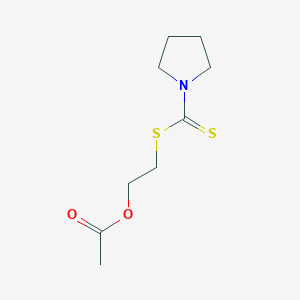
![(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine)](/img/structure/B12889852.png)
